molecular formula C41H65NO10 B15339580 Spinosad A

Spinosad A

Cat. No.: B15339580
M. Wt: 732.0 g/mol
InChI Key: SRJQTHAZUNRMPR-SFGMUSMWSA-N
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Description

Spinosad A is a key component of the natural insecticide spinosad, a mixture of spinosyns A (85–88%) and D (12–15%) . It is a macrolide antibiotic produced via aerobic fermentation of Saccharopolyspora spinosa, featuring a 21-carbon tetracyclic ring with two deoxy sugars: tri-O-methylated rhamnose and forosamine . This compound acts on nicotinic acetylcholine and gamma-aminobutyric acid (GABA) receptors, causing hyperexcitation and paralysis in target pests . It is highly effective against lepidopteran pests (e.g., diamondback moths, beet armyworms) and dipterans (e.g., Aedes aegypti), while exhibiting low toxicity to mammals and birds . Its environmental safety and efficacy earned it the U.S. Presidential Green Chemistry Challenge Award in 1999 .

Properties

Molecular Formula

C41H65NO10

Molecular Weight

732.0 g/mol

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1

InChI Key

SRJQTHAZUNRMPR-SFGMUSMWSA-N

Isomeric SMILES

CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Spinosad A is produced through a fermentation process involving Saccharopolyspora spinosa. The fermentation process yields a mixture of spinosyns, including Spinosyn A and Spinosyn D. The specific conditions for the fermentation process include maintaining optimal temperature, pH, and nutrient availability to promote the growth of the bacterium and the production of spinosyns.

Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. The process includes the cultivation of Saccharopolyspora spinosa in large fermenters, followed by the extraction and purification of spinosyns from the fermentation broth. The purified spinosyns are then formulated into various products for agricultural use.

Chemical Reactions Analysis

Hydrolysis

Spinosad A undergoes pH-dependent hydrolysis, with stability varying under acidic, neutral, and alkaline conditions:

Condition DT₅₀ (days) Metabolites Source
pH 7 (25°C, distilled water)0.96Spinosyn B (major), 13,14β-dihydro-C17-pseudoaglycone-spinosyn A (minor)
pH 9.2 (25°C, pond water)0.18Rapid degradation to spinosyn B and oxidized derivatives
pH 5StableNo significant degradation observed

Hydrolysis at neutral and alkaline pH primarily yields spinosyn B (4′-N-demethyl-spinosyn A) through demethylation of the forosamine moiety.

Photolysis

Under UV light in aqueous environments, this compound degrades via photooxidation and ring rearrangement:

Study Type Key Findings Metabolites Source
Sterile aqueous photolysisDegradation occurs rapidly (DT₅₀ < 1 day)Spinosyn B (5.7% AR), 13,14β-dihydro-C17-pseudoaglycone-spinosyn A (14.9% AR)
Field photodegradationHalf-life of 0.9 days in surface soil under sunlightOxidative byproducts (e.g., hydroxylated derivatives)

Photolysis generates pseudoaglycone derivatives due to cleavage of the glycosidic bonds.

Microbial Degradation in Soil and Sediment

Aerobic microbial activity in soil and sediment drives the transformation of this compound:

Matrix DT₅₀ (days) Major Metabolites Persistence Source
Aerobic soil1.4–138Spinosyn B (67% AR), minor hydroxylated derivativesLow to moderate
Anaerobic sediment/water150–120N-demethyl spinosyn D, unextractable sediment-bound residues (8.7–68.8% AR)Medium to high

Spinosyn B accumulates in aerobic environments, while anaerobic conditions favor N-demethylation and residue binding to organic matter.

Metabolic Pathways in Insects

In Drosophila melanogaster, this compound induces mitochondrial dysfunction and oxidative stress:

  • Oxidative Stress : Exposure to 2.5 ppm this compound for 2 hours elevates mitochondrial ROS (34% reduction in m-aconitase activity) and ATP fluctuations (+36% at 2 hours, −16.5% at 12 hours) .

  • Lipidomic Disruption : Triggers a 65% reduction in mitochondrial cardiolipins (essential for electron transport chain function) and decreases phosphatidylcholine/ethanolamine levels .

Stability in Environmental Matrices

Matrix DT₅₀ (days) Conditions Source
Cold storage (plant residue)>32No residue decay observed
pH 9 aqueous solution200–259Stable at 25°C

Scientific Research Applications

Spinosad A has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying insecticidal activity.

  • Biology: Studied for its effects on insect physiology and behavior.

  • Medicine: Investigated for potential use in treating parasitic infections in humans and animals.

  • Industry: Utilized in the development of new insecticides and pest control products.

Mechanism of Action

Spinosad A exerts its insecticidal effects by targeting the nervous system of insects. It binds to nicotinic acetylcholine receptors, causing hyperexcitation of the nervous system, which leads to paralysis and death of the insect. The molecular targets include the nicotinic acetylcholine receptors and the GABA-gated chloride channels.

Comparison with Similar Compounds

Spinetoram

Structural and Functional Similarities :

  • Spinetoram, a semi-synthetic derivative of spinosyns, shares a core tetracyclic macrolide structure with spinosad A but includes modifications (e.g., ethyl group substitution on rhamnose) to enhance stability and activity .
  • Efficacy: Spinetoram demonstrates broader pest control, including codling moth (Cydia pomonella), with improved residual activity compared to this compound .
  • Resistance Management: Spinetoram is marketed as a resistance-management alternative to spinosad, though cross-resistance risks exist due to shared target sites .

Table 1: Key Differences Between this compound and Spinetoram

Parameter This compound Spinetoram
Composition Spinosyns A + D Modified spinosyns
Half-Life (Sunlight) 2.1 days ~7 days
Target Pests Lepidoptera, Diptera Lepidoptera, Thysanoptera
Market Growth (2024–2029) 8.9% CAGR Higher adoption in orchards

Temephos

Functional Comparison :

  • Temephos, an organophosphate larvicide, is chemically distinct but used similarly for mosquito control.
  • Efficacy: this compound (1–5 ppm) matches temephos in preventing Aedes aegypti development but degrades faster under sunlight (half-life: 2.1 vs. >30 days) .
  • Environmental Impact: this compound is less persistent in aquatic environments, reducing long-term ecological risks compared to temephos .

Table 2: this compound vs. Temephos in Mosquito Control

Parameter This compound Temephos
Mode of Action Neurotoxin Acetylcholinesterase inhibitor
LC50 (Larvae) 1–5 ppm 0.5–2 ppm
Environmental Half-Life 2.1 days (sunny) >30 days
Mammalian Toxicity Low Moderate

Abamectin and Emamectin Benzoate

Macrolide Insecticides :

  • Abamectin, a fermentation product of Streptomyces avermitilis, shares macrolide features but targets glutamate-gated chloride channels.
  • Potency: this compound is 5–8× more effective than abamectin against armyworms (Mythimna separata) .
  • Resistance: this compound resistance in Spodoptera exigua (3–40×) remains lower than abamectin resistance (>100×) in field populations .

Table 3: Efficacy Against Lepidopteran Pests

Compound LC50 (mg/L) Target Pest Resistance Ratio
This compound 0.002–0.005 Plodia interpunctella 3–40×
Abamectin 0.01–0.03 Mythimna separata >100×
Emamectin Benzoate 0.005–0.01 Helicoverpa armigera 20–50×

Bacterial Insecticides (VectoBac)

Bacillus thuringiensis (Bt)-Based Products :

  • VectoBac (Bt strain AM65-52) underperforms this compound in larval mortality (50% vs. 90% at 5 ppm) .
  • Advantage of this compound: Rapid knockdown effect and compatibility with organic farming, unlike Bt’s slower action and UV sensitivity .

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